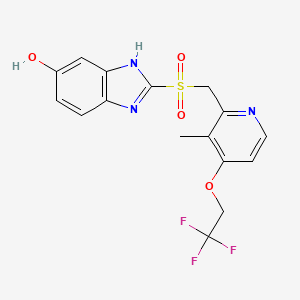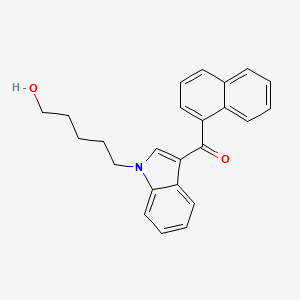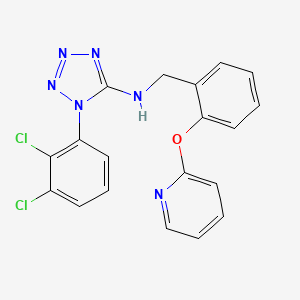
A 839977
概要
説明
A 839977は、P2X7受容体に対する選択的拮抗作用で知られる合成有機化合物です。この受容体は、炎症や痛みを含むさまざまな生理学的および病理学的プロセスにおいて重要な役割を果たす、プリン受容体の一種です。 This compoundは、特に炎症性疼痛や神経障害性疼痛の治療における潜在的な治療用途について広く研究されています .
科学的研究の応用
A 839977 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the P2X7 receptor and its role in various chemical processes.
Biology: this compound is employed in biological studies to investigate the function of the P2X7 receptor in cellular signaling and its involvement in inflammatory responses.
Medicine: The compound has potential therapeutic applications in the treatment of inflammatory and neuropathic pain. .
Industry: While primarily used in research, this compound’s role in understanding the P2X7 receptor can contribute to the development of new drugs targeting this receptor
将来の方向性
作用機序
A 839977は、P2X7受容体を選択的に遮断することによって効果を発揮します。この受容体は、細胞外アデノシン三リン酸(ATP)によって活性化されると、カルシウムイオンが細胞に流入することを可能にするリガンド依存性イオンチャネルです。この受容体を阻害することによって、this compoundはカルシウム流入を防ぎ、それによって炎症や痛みに関与する下流のシグナル伝達経路を減少させます。 この化合物の拮抗作用は、受容体に結合することによって媒介され、ATP結合部位を遮断し、受容体活性化を防ぎます .
類似の化合物との比較
This compoundは、P2X7受容体拮抗薬としての高い選択性と効力において独特です。類似の化合物には以下が含まれます。
JNJ-42253432: 中枢神経系への浸透能力を持つ別のP2X7受容体拮抗薬です。
GW791343トリハイドロクロリド: P2X7受容体の非競合的アロステリックモジュレーターです。
ミノドロン酸: 抗がん活性を持つP2X2/3受容体拮抗薬です
これらの化合物と比較して、this compoundは、P2X7受容体を特異的に標的とし、動物モデルで炎症性疼痛や神経障害性疼痛を軽減する有効性によって区別されます .
準備方法
A 839977の合成は、コア構造である1-(2,3-ジクロロフェニル)-N-[2-(ピリジン-2-イルオキシ)ベンジル]-1H-テトラゾール-5-アミンの調製から始まり、いくつかのステップを伴います。合成経路には、通常、以下のステップが含まれます。
テトラゾール環の形成: これは、2,3-ジクロロベンジルアミンをアジ化ナトリウムとトリエチルオルトギ酸と反応させることによって達成されます。
カップリング反応: 得られたテトラゾール中間体を、塩基性条件下で2-(ピリジン-2-イルオキシ)ベンジルクロリドとカップリングさせて、最終生成物を生成します
化学反応の分析
A 839977は、以下を含むいくつかのタイプの化学反応を受けます。
酸化: この化合物は特定の条件下で酸化され、さまざまな酸化誘導体の形成につながります。
還元: 還元反応は、化合物中に存在する官能基を修飾するために実行できます。
これらの反応に使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな置換反応の触媒などがあります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用を持っています。
化学: これは、P2X7受容体とそのさまざまな化学プロセスにおける役割を研究するためのツール化合物として使用されます。
生物学: this compoundは、細胞シグナル伝達におけるP2X7受容体の機能と炎症反応への関与を調査するために生物学的調査で使用されます。
医学: この化合物は、炎症性疼痛や神経障害性疼痛の治療に潜在的な治療用途があります。 .
産業: 主に研究で使用されていますが、this compoundのP2X7受容体の理解における役割は、この受容体を標的とする新しい薬物の開発に貢献する可能性があります
類似化合物との比較
A 839977 is unique in its high selectivity and potency as a P2X7 receptor antagonist. Similar compounds include:
JNJ-42253432: Another P2X7 receptor antagonist with central nervous system penetration capabilities.
GW791343 trihydrochloride: A non-competitive allosteric modulator of the P2X7 receptor.
Minodronic acid: A P2X2/3 receptor antagonist with anticancer activity
Compared to these compounds, this compound is distinguished by its specific targeting of the P2X7 receptor and its effectiveness in reducing inflammatory and neuropathic pain in animal models .
特性
IUPAC Name |
1-(2,3-dichlorophenyl)-N-[(2-pyridin-2-yloxyphenyl)methyl]tetrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c20-14-7-5-8-15(18(14)21)27-19(24-25-26-27)23-12-13-6-1-2-9-16(13)28-17-10-3-4-11-22-17/h1-11H,12H2,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVNBKZQJFRFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NN=NN2C3=C(C(=CC=C3)Cl)Cl)OC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A839977: Unraveling the Potential of a Selective P2X7 Receptor Antagonist
Q1: What is the mechanism of action of A839977 (1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine)?
A: A839977 acts as a selective antagonist of the P2X7 receptor (P2X7R). [, , , , , , ] It binds to the receptor, preventing its activation by extracellular adenosine triphosphate (ATP). [, , , , , , ] This, in turn, inhibits the downstream signaling cascade initiated by P2X7R activation, which includes the influx of calcium ions (Ca2+), the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6), and the formation of a large pore permeable to larger molecules. [, , , , , , ]
Q2: How does A839977 impact the inflammatory response in neural tissues like the retina?
A: Research suggests that A839977 can mitigate the inflammatory response in the retina, particularly following mechanical strain such as elevated intraocular pressure (IOP). [, , ] By blocking P2X7R, A839977 inhibits the IOP-induced upregulation and release of IL-6 from retinal ganglion cells and optic nerve head astrocytes. [] Additionally, A839977 appears to prevent the pressure-dependent morphological changes in microglia, including process retraction and cell body enlargement, which are associated with their activation and subsequent inflammatory responses. []
Q3: Does A839977 affect the priming of the NLRP3 inflammasome?
A: Studies show that A839977 can inhibit the priming of the NLRP3 inflammasome, a critical component of the innate immune response. [, ] In vitro, A839977 blocked the swelling-induced upregulation of IL-1β mRNA in optic nerve head astrocytes, suggesting a role in preventing the early stages of NLRP3 inflammasome activation. [] Similarly, in vivo studies demonstrated that A839977 blocked the pressure-dependent rise in IL-1β mRNA in the retina. [] This suggests that A839977 may exert its anti-inflammatory effects by interfering with the P2X7R-mediated priming of the NLRP3 inflammasome.
Q4: What is the role of P2X7R in mediating the effects of mechanical strain on cytokine release?
A: Mechanical strain, such as that induced by stretch or swelling, can trigger the release of ATP from cells like astrocytes. [, , ] This ATP can then activate P2X7R on neighboring cells, including neurons and astrocytes, leading to the upregulation and release of cytokines like IL-6. [] A839977, by blocking P2X7R, disrupts this signaling pathway and prevents the mechanosensitive release of IL-6. []
Q5: Does A839977 affect P2X7R-mediated dye uptake in immune cells?
A: While A839977 effectively blocks P2X7R activation in various cell types, research indicates that it does not prevent the P2X7R-mediated uptake of large molecules like YO-PRO1 in mast cells. [] This suggests that A839977 may not completely block all downstream effects of P2X7R activation, particularly those related to pore formation. []
Q6: Does A839977 influence the expression of other ATP-metabolizing enzymes?
A: Interestingly, while A839977 primarily targets P2X7R, research suggests potential indirect effects on the expression of other ATP-metabolizing enzymes. [] In a rat model of CKD-associated arterial calcification, A839977 administration did not alter the observed increase in ENPP-1 mRNA expression in calcified arteries. [] This suggests a complex interplay between P2X7R signaling and the regulation of ATP-metabolizing enzymes in the context of calcification.
Q7: Are there other P2X7R antagonists that have been studied in similar contexts?
A: Yes, besides A839977, other P2X7R antagonists like Brilliant Blue G (BBG) have been utilized in research exploring the role of P2X7R in various pathologies. [, , ] Like A839977, BBG has demonstrated efficacy in inhibiting P2X7R-mediated effects, such as the pressure-dependent rise in IL-6 expression in the retina. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


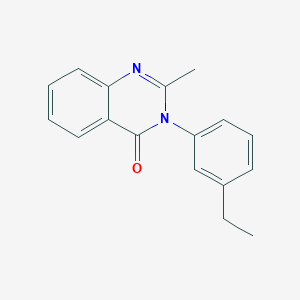

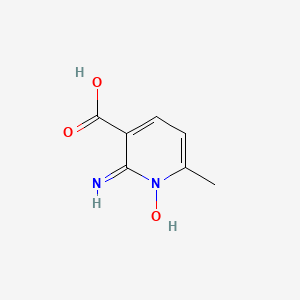

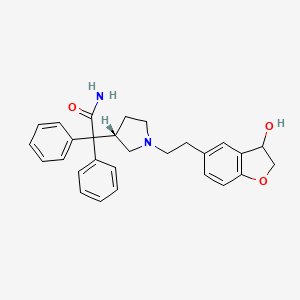
![(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B604983.png)






